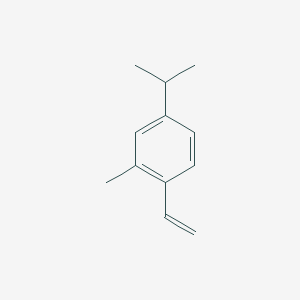![molecular formula C15H10BrF3N2O2S B13944681 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of 7-azaindoles. These compounds are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The compound’s unique structure, which includes a bromine atom, a sulfonyl group, and a trifluoromethyl group, contributes to its wide range of applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be achieved through a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with appropriate reagents under mild conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). This method offers high yield and is suitable for industrial production .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions, which are used to introduce various substituents at specific positions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by targeting specific molecular pathways. For instance, its derivatives inhibit the activity of FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of tumor growth and progression .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: A precursor in the synthesis of the target compound.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biomedical applications.
The unique combination of bromine, sulfonyl, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- distinguishes it from other compounds, enhancing its biological activity and making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C15H10BrF3N2O2S |
|---|---|
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
5-bromo-1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-7-6-11-13(15(17,18)19)12(16)8-20-14(11)21/h2-8H,1H3 |
Clave InChI |
CQWVHRFUQBJFNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


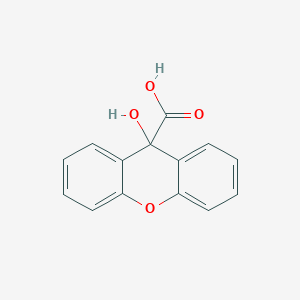
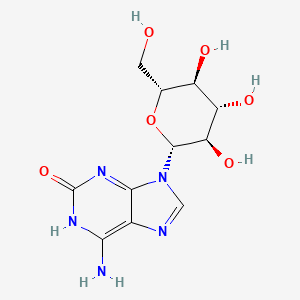
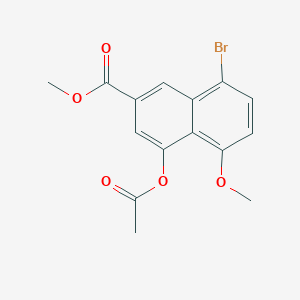
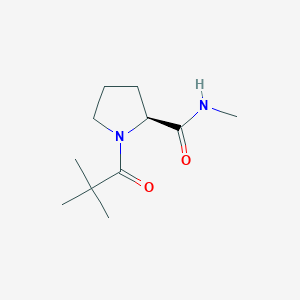
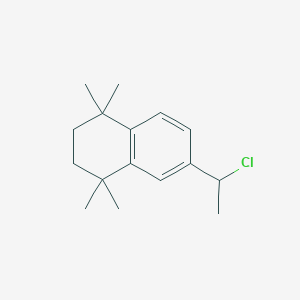
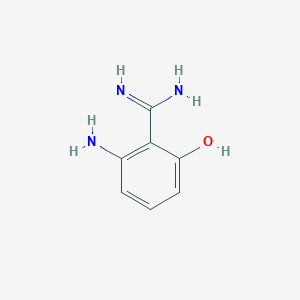
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
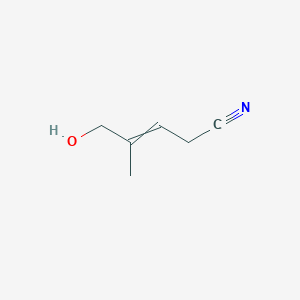
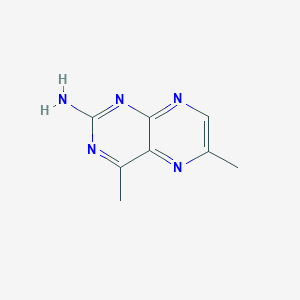
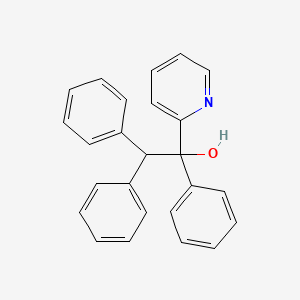
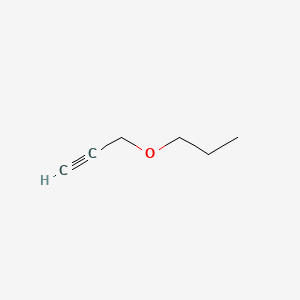
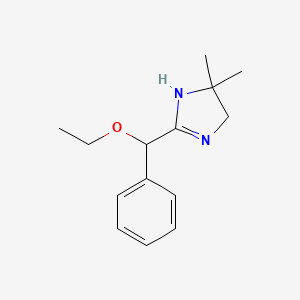
![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
